molecular formula C29H28BrN3O3 B11560333 N'-[(E)-(4-bromophenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

Cat. No.: B11560333
M. Wt: 546.5 g/mol
InChI Key: VHUUKRSNSMIUBY-ZCTHSVRISA-N
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Description

N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide involves its ability to form stable complexes with transition metals. These complexes can interact with biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s molecular structure allows it to bind to specific sites on the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Bromophenyl)methylidene]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-carbonyl group enhances its solubility and bioavailability, while the 4-bromophenyl group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C29H28BrN3O3

Molecular Weight

546.5 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide

InChI

InChI=1S/C29H28BrN3O3/c30-23-13-11-20(12-14-23)19-31-32-28(34)26-24(21-7-3-1-4-8-21)27(25(26)22-9-5-2-6-10-22)29(35)33-15-17-36-18-16-33/h1-14,19,24-27H,15-18H2,(H,32,34)/b31-19+

InChI Key

VHUUKRSNSMIUBY-ZCTHSVRISA-N

Isomeric SMILES

C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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